molecular formula C5H4BrF3N2 B2730151 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole CAS No. 1823319-73-8

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole

Cat. No. B2730151
CAS RN: 1823319-73-8
M. Wt: 229
InChI Key: RNIHMPVBWWXNQE-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole, also known as 5-BMI, is a heterocyclic compound belonging to the imidazole family. It is an important building block for pharmaceuticals, agrochemicals, and other organic compounds. 5-BMI has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Electron-Releasing and Electron-Attracting Power in Five-Membered Rings

Research by Barlin (1967) investigated the kinetics of reactions involving various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles, including structures similar to "5-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole". This study highlighted the electron-releasing and electron-attracting power of nitrogen atoms in five-membered rings, providing insights into their reactivity and stability. This foundational knowledge aids in understanding the chemical behavior of imidazole derivatives in various reactions (Barlin, 1967).

Regioselective Synthesis and Cytotoxicity

Bellina et al. (2008) described a regioselective synthesis method for 4,5-diaryl-1-methyl-1H-imidazoles, showcasing the potential of these compounds, including those structurally related to "this compound", in generating highly cytotoxic derivatives against human tumor cell lines. This research opens pathways for developing new anticancer agents by exploiting the chemical versatility of imidazole derivatives (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Synthesis of Imidazo[1,5-a]azines

Pelletier and Charette (2013) explored the synthesis of imidazo[1,5-a]azines, demonstrating moderate to excellent yields via a mild cyclodehydration/aromatization reaction. This synthesis method, facilitated by the use of triflic anhydride and compatible with various functional groups, highlights the adaptability of imidazole derivatives in synthesizing complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Pelletier & Charette, 2013).

X-ray Diffraction Structures of Regioisomers

Research by Morais et al. (2012) on the X-ray diffraction structures of regioisomers of N-methylated benzimidazole compounds, including analogs of "this compound", provides valuable information for the design of amyloid-avid probes. This work contributes to the understanding of molecular structures and their potential applications in diagnosing and studying neurodegenerative diseases (Morais, Santos, Santos, & Paulo, 2012).

Synthesis of Highly Substituted Imidazoles

Shaterian and Ranjbar (2011) developed an environmentally friendly synthesis method for highly substituted imidazoles, leveraging Brønsted acidic ionic liquids as catalysts. This approach underscores the importance of sustainable chemistry practices in synthesizing complex molecules, including imidazole derivatives, for various applications in pharmaceuticals and materials science (Shaterian & Ranjbar, 2011).

properties

IUPAC Name

5-bromo-1-methyl-4-(trifluoromethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c1-11-2-10-3(4(11)6)5(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIHMPVBWWXNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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